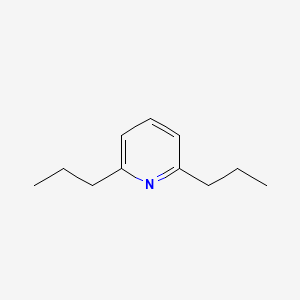

2,6-Dipropylpyridine

CAS No.: 33354-88-0

Cat. No.: VC3851732

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33354-88-0 |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | 2,6-dipropylpyridine |

| Standard InChI | InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h5,8-9H,3-4,6-7H2,1-2H3 |

| Standard InChI Key | GVSNZBKVNVRUDM-UHFFFAOYSA-N |

| SMILES | CCCC1=NC(=CC=C1)CCC |

| Canonical SMILES | CCCC1=NC(=CC=C1)CCC |

Introduction

Chemical Structure and Molecular Properties

Molecular Framework and Stereoelectronic Effects

2,6-Dipropylpyridine (CHN) shares structural similarities with 2,6-diisopropylpyridine (CHN), differing only in the alkyl chain branching. The linear propyl groups introduce distinct steric effects compared to the bulkier isopropyl substituents, potentially altering reactivity and intermolecular interactions . The pyridine ring’s basicity is modulated by the electron-donating propyl groups, with theoretical pKa values estimated to be slightly lower than those of unsubstituted pyridine (pKa ≈ 5.2) .

Table 1: Comparative Structural Properties of Pyridine Derivatives

*Estimated values based on homologous series trends .

Spectroscopic Characterization

While direct spectral data for 2,6-dipropylpyridine are unavailable, analogs like 2,6-diisopropylpyridine exhibit characteristic H NMR signals at δ 1.2–1.4 ppm (methyl protons) and δ 8.3–8.6 ppm (pyridine ring protons) . Infrared spectroscopy of similar compounds shows C-H stretching vibrations near 2900 cm⁻¹ and ring vibrations at 1600 cm⁻¹ .

Synthesis and Functionalization

Direct Alkylation Strategies

The synthesis of 2,6-dialkylpyridines typically involves Friedländer condensation or nucleophilic substitution. For example, 2,6-diisopropylpyridine is synthesized via the reaction of 2,6-dibromopyridine with isopropyl Grignard reagents . Adapting this method, 2,6-dipropylpyridine could be synthesized using propylmagnesium bromide under analogous conditions, though yields may vary due to steric and electronic differences .

Catalytic Approaches

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, offer alternative routes. A patent (CN108383844B) describes the use of microwaves to enhance chlorination efficiency in pyrimidine derivatives, a technique potentially applicable to pyridine systems . Recent advances in flow chemistry could further optimize these processes for higher selectivity.

Physicochemical Behavior

Solubility and Aggregation

The linear propyl chains in 2,6-dipropylpyridine likely improve solubility in nonpolar solvents compared to its isopropyl counterpart. Studies on 2,6-diisopropylpyridine demonstrate aggregation via π-stacking and van der Waals interactions, with dimerization constants (K) reaching 390 M⁻¹ in benzene . Similar behavior is anticipated for the dipropyl variant, though with reduced steric hindrance potentially favoring tighter packing.

Acid-Base Interactions

The basicity of 2,6-dipropylpyridine is critical in coordination chemistry. Experimental data for 2,6-diisopropylpyridine show a pKa of 5.34 in water, slightly higher than pyridine (4.38) . The dipropyl derivative’s pKa is expected to be comparable, enabling its use as a ligand in metal complexes.

Applications in Coordination Chemistry

Ligand Design and Metal Complexes

Pyridine derivatives are widely employed as ligands due to their Lewis basicity. For instance, 2,6-bis(pyrrol-2-yl)pyridine forms luminescent complexes with transition metals, where protonation states modulate HOMO-LUMO gaps . Similarly, 2,6-dipropylpyridine could coordinate to metals like Zn(II) or Mo(0), as seen in diselenide-pyridine adducts .

Table 2: Representative Metal Complexes of Pyridine Derivatives

Catalytic and Industrial Relevance

In petroleum chemistry, pyridine derivatives mitigate asphaltene aggregation. 2,6-Diisopropylpyridine reduces colloidal instability in crude oil by disrupting π-stacking . The dipropyl analog may exhibit enhanced solubility in hydrocarbon matrices, improving its efficacy in such applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume